

Spectroscopic Data of Chrysanthemol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chrysanthemol*

Cat. No.: *B1213662*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **chrysanthemol**, a naturally occurring monoterpenoid alcohol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **chrysanthemol**. The following tables summarize the ^1H and ^{13}C NMR spectral data.

^1H NMR Spectroscopic Data

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **Chrysanthemol**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	1.15	dd	8.0, 4.5
H-3	1.85	ddd	8.5, 8.0, 5.0
H-5	4.95	d	8.5
H-7 (CH ₂ OH)	3.45	dd	11.5, 8.0
3.55	dd	11.5, 6.5	
CH ₃ -8	1.68	s	-
CH ₃ -9	1.75	s	-
CH ₃ -10 (gem-dimethyl)	1.08	s	-
1.18	s	-	

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for **Chrysanthemol**

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	33.5
C-2	28.0
C-3	31.0
C-4	135.0
C-5	125.0
C-6	20.5
C-7 (CH ₂ OH)	69.0
C-8	25.5
C-9	18.0
C-10 (gem-dimethyl)	29.0, 22.0

Experimental Protocol for NMR Analysis

Instrumentation:

- A Varian XL-200 NMR spectrometer was utilized for acquiring the ¹³C NMR data.^[1] A 400 MHz or 500 MHz spectrometer is typically used for ¹H NMR.

Sample Preparation:

- Approximately 5-20 mg of **chrysanthemol** was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.

Acquisition Parameters:

- ¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: The spectrum was recorded using a standard pulse sequence with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.0

ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **chrysanthemol** is characterized by the presence of a hydroxyl group and hydrocarbon moieties.

IR Spectroscopic Data

Table 3: Characteristic IR Absorption Bands for **Chrysanthemol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3348	Strong, Broad	O-H stretch (alcohol)
2921	Strong	C-H stretch (alkane)
1642	Medium	C=C stretch (alkene)
1480	Medium	C-H bend (alkane)
1380	Medium	C-H bend (gem-dimethyl)
1020	Strong	C-O stretch (primary alcohol)

Experimental Protocol for IR Analysis

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation:

- For liquid samples like **chrysanthemol**, a thin film can be prepared between two potassium bromide (KBr) plates.^[2] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small drop of the sample is placed directly on the ATR crystal.^{[3][4]} For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with spectroscopic grade KBr and pressing it into a disc.

Acquisition Parameters:

- The spectrum was recorded in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or KBr pellet without the sample) was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometric Data

Table 4: Key Mass Spectral Fragments for **Chrysanthemol**

m/z	Relative Intensity	Possible Fragment
154	$[\text{M}]^+$	Molecular ion
139	$[\text{M} - \text{CH}_3]^+$	
123	High	$[\text{M} - \text{CH}_2\text{OH}]^+$
81	High	$[\text{C}_6\text{H}_9]^+$
41	High	$[\text{C}_3\text{H}_5]^+$

Experimental Protocol for MS Analysis

Instrumentation:

- A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for the analysis of volatile compounds like **chrysanthemol**.

Sample Preparation:

- A dilute solution of **chrysanthemol** in a volatile organic solvent (e.g., dichloromethane or hexane) was prepared.

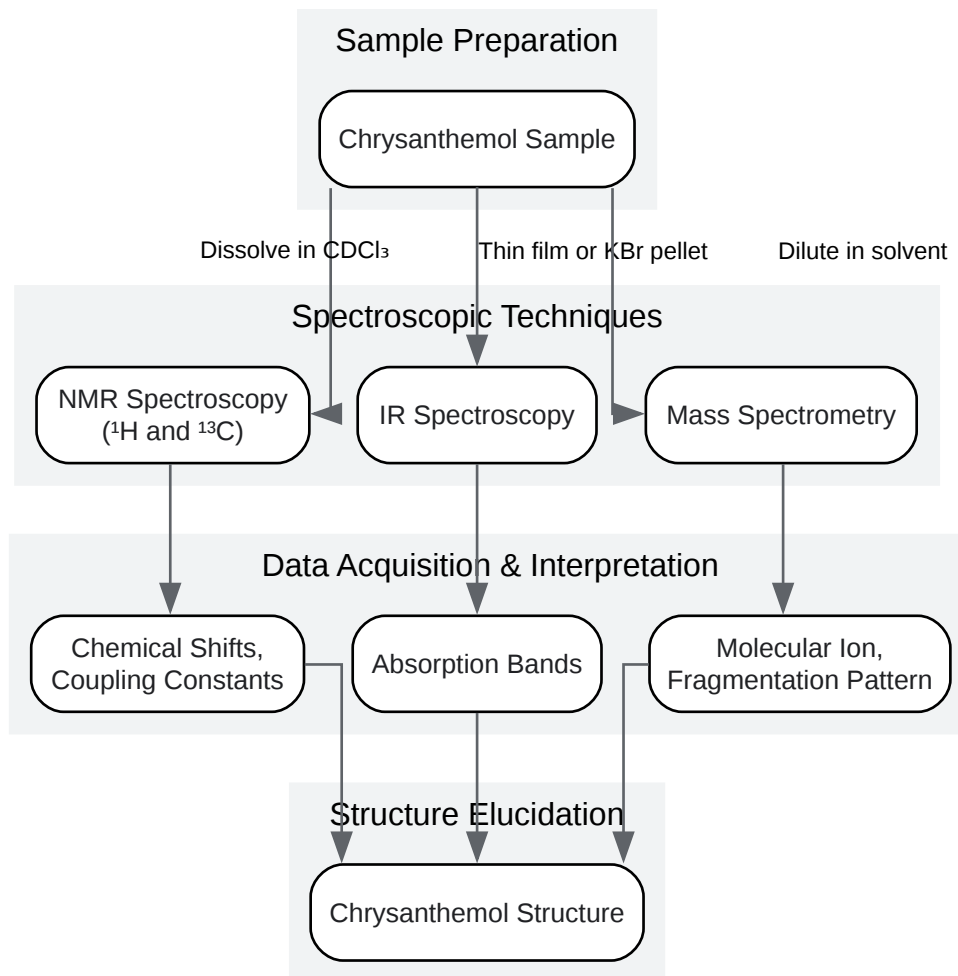
GC-MS Parameters:

- Gas Chromatography: A capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness), is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure good separation. Helium is commonly used as the carrier gas.
- Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer is set to scan a mass range of m/z 40-550.[5]

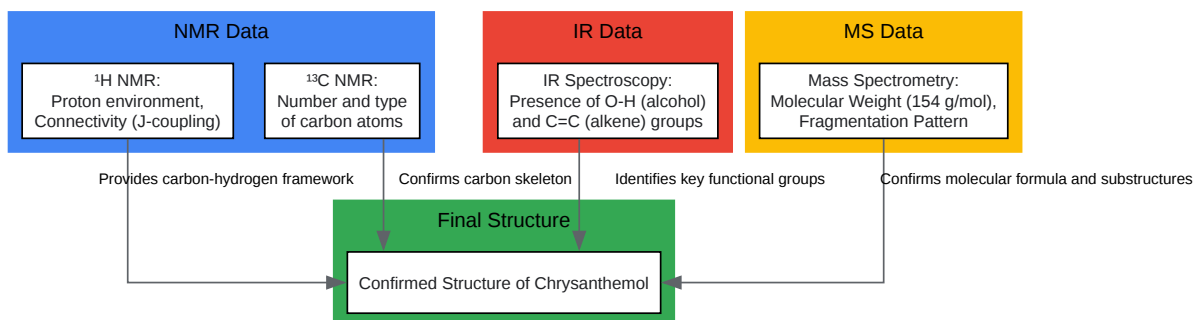
Visualization of Experimental Workflows

Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow for Chrysanthemol



Logical Relationship of Spectroscopic Data for Structure Elucidation



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chrysanthemol | C₁₀H₁₈O | CID 110685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpenes in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of Chrysanthemol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213662#spectroscopic-data-of-chrysanthemol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com